
5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride
Descripción general
Descripción
5-(1,3-Dihydro-isoindol-2-yl)-pentanoic acid hydrochloride, commonly referred to as 5-DIPH, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and ethanol. 5-DIPH has been studied for its potential use in the synthesis of various compounds, as well as its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Supramolecular Structures and Synthesis
- The reaction of triphenyltin(IV) hydroxide with derivatives of isophthalic acid and benzoic acid, including compounds similar to 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid, led to the formation of complexes characterized by 1D molecular chains and intermolecular C–H···O hydrogen bonds. These complexes were also studied for their thermal stability (Liu et al., 2011).
Applications in Antibiotics and Biochemical Processes
- Synthesis of natural compounds present in antibiotic pyridomycin, structurally related to the compound of interest, has been demonstrated. This synthesis involved regiospecific introduction of a pyridyl group, followed by a series of transformations leading to the desired compound (Kinoshita & Mariyama, 1975).
Solubility and Physical Properties
- The solubility of a derivative of 5-(Dithiolan-3-yl)pentanoic acid was studied in mixed solvents, revealing that solubility increased with temperature and solvent volume ratio. This study contributes to understanding the solubility properties of structurally similar compounds (Zhang et al., 2010).
Inhibition of Mycolic Acid Biosynthesis
- Methyl esters of cyclopropene and cyclopropane analogues, similar in structure to 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid, were synthesized as possible inhibitors of mycolic acid biosynthesis, a key component in tuberculosis bacteria (Hartmann et al., 1994).
Biocatalysis in Drug Synthesis
- A combination of hydroformylation and biocatalysis was employed for synthesizing (S)-Allysine Ethylene Acetal, a key intermediate in ACE and NEP inhibitors. This approach might be applicable for synthesizing structurally related compounds (Cobley et al., 2011).
Nitric Oxide Synthase Inhibition
- The study of S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthases (NOS) provides insights into the biochemical applications of amino acids structurally related to the compound (Ulhaq et al., 1998).
Propiedades
IUPAC Name |
5-(1,3-dihydroisoindol-2-yl)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)7-3-4-8-14-9-11-5-1-2-6-12(11)10-14;/h1-2,5-6H,3-4,7-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVISDJNKNVPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Fluorophenyl)-3,7-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1391183.png)
![3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1391184.png)
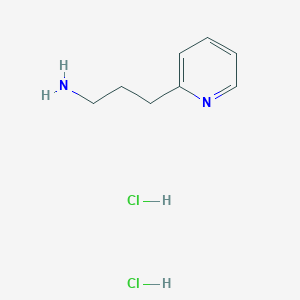
![3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1391186.png)
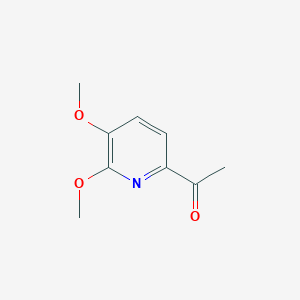
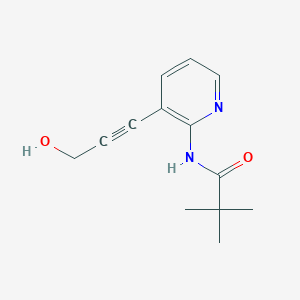
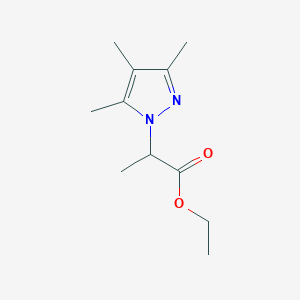
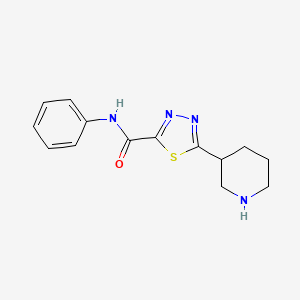
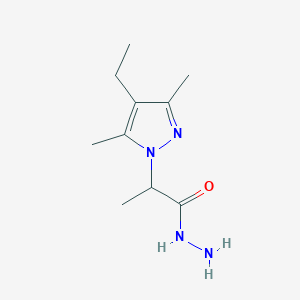
![[2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid](/img/structure/B1391198.png)
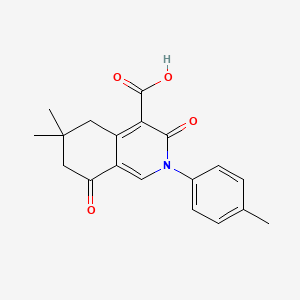

![tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate](/img/structure/B1391205.png)
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1391206.png)